Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone is an organic compound with the molecular formula C13H21NO2 This compound features a cyclohexene ring fused with a morpholine ring, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Birch reduction of phenol, followed by acid hydrolysis.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the cyclohexene intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-1-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Cyclohex-2-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone
Uniqueness
Cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring with a morpholine ring makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10-8-14(9-11(2)16-10)13(15)12-6-4-3-5-7-12/h3-4,10-12H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZISIKTLHAHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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